4H,6H,7H-thieno[3,2-c]pyran
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Overview
Description
4H,6H,7H-thieno[3,2-c]pyran is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyran ring
Scientific Research Applications
4H,6H,7H-thieno[3,2-c]pyran has a wide range of applications in scientific research, including:
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-thieno[3,2-c]pyran can be achieved through several synthetic routes. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the fused ring system. For example, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[3,2-c]pyran derivatives . Another approach involves the use of β-keto amides, which can be cyclized to form the desired compound under specific conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-thieno[3,2-c]pyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Mechanism of Action
The mechanism of action of 4H,6H,7H-thieno[3,2-c]pyran involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
4H,6H,7H-thieno[3,2-c]pyran can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine: This compound features a similar fused ring system but with a pyrimidine ring instead of a pyran ring.
Thieno[3,4-b]pyridine: Another related compound with a pyridine ring fused to the thiophene ring.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
865187-86-6 |
---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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